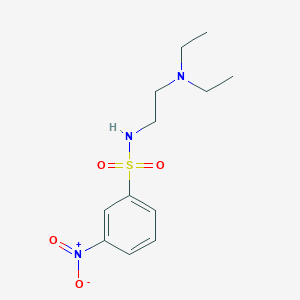![molecular formula C17H16BrN3O7 B11558855 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558855.png)
2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, nitro, phenoxy, hydroxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-bromo-4-nitrophenol, which is then reacted with 2-chloroacetohydrazide to form 2-(2-bromo-4-nitrophenoxy)acetohydrazide. This intermediate is then subjected to a condensation reaction with 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-(4-bromo-2-nitrophenoxy)acetohydrazide
- 4-bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H16BrN3O7 |
|---|---|
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16BrN3O7/c1-26-14-5-10(6-15(27-2)17(14)23)8-19-20-16(22)9-28-13-4-3-11(21(24)25)7-12(13)18/h3-8,23H,9H2,1-2H3,(H,20,22)/b19-8+ |
Clé InChI |
PXHWVGHCZZSLSC-UFWORHAWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558788.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11558803.png)

![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)
![2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11558821.png)
![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11558835.png)
![N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
![Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B11558839.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11558842.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11558844.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
